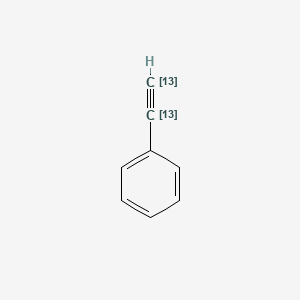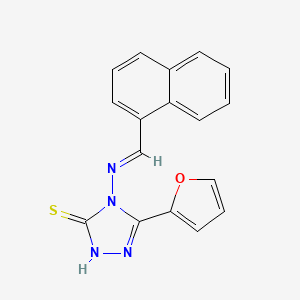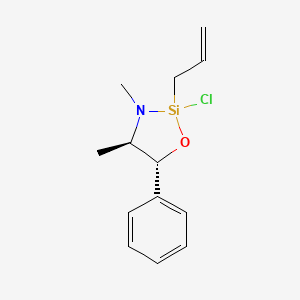
Unii-C2E1CI501T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Magnesium trisilicate is typically synthesized through a reaction between magnesium oxide (MgO) and silicon dioxide (SiO_2) in the presence of water. The reaction conditions involve heating the mixture to a high temperature to facilitate the formation of the trisilicate structure. The general reaction can be represented as:
2MgO+3SiO2+H2O→2MgO8Si3.H2O
Industrial Production Methods
In industrial settings, magnesium trisilicate is produced by mixing magnesium oxide and silicon dioxide in precise stoichiometric ratios. The mixture is then subjected to high temperatures in a kiln or furnace to promote the reaction. The resulting product is cooled, ground into a fine powder, and hydrated to achieve the desired composition and physical properties.
化学反应分析
Types of Reactions
Magnesium trisilicate undergoes various chemical reactions, including:
-
Neutralization Reactions: : It reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride (MgCl_2) and silicon dioxide (SiO_2), which helps neutralize stomach acid.
2MgO8Si3.H2O+6HCl→2MgCl2+3SiO2+5H2O
-
Hydration and Dehydration: : Magnesium trisilicate can absorb water, forming hydrates, and can also lose water upon heating.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in neutralization reactions.
Water (H_2O): Involved in hydration and dehydration processes.
Major Products Formed
- Magnesium Chloride (MgCl_2)
- Silicon Dioxide (SiO_2)
- Water (H_2O)
科学研究应用
Magnesium trisilicate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various chemical reactions and as a catalyst in certain processes.
- Biology : Studied for its effects on biological systems, particularly in gastrointestinal research.
- Medicine : Widely used as an antacid in over-the-counter medications to treat indigestion and heartburn.
- Industry : Employed in the production of ceramics, glass, and other materials due to its unique chemical properties.
作用机制
Magnesium trisilicate exerts its effects primarily through neutralization of stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride and silicon dioxide, which helps reduce acidity and alleviate symptoms of indigestion. The compound also forms a protective barrier on the stomach lining, preventing irritation and promoting healing.
相似化合物的比较
Magnesium trisilicate can be compared with other antacids such as:
- Calcium Carbonate (CaCO_3) : Another common antacid that neutralizes stomach acid but can cause constipation as a side effect.
- Sodium Bicarbonate (NaHCO_3) : Effective in neutralizing acid but may lead to systemic alkalosis if used excessively.
- Aluminum Hydroxide (Al(OH)_3) : Often used in combination with magnesium trisilicate to balance the constipating effect of aluminum with the laxative effect of magnesium.
Magnesium trisilicate is unique in its ability to form a protective barrier on the stomach lining, which is not a characteristic of all antacids.
属性
分子式 |
H2Mg2O9Si3 |
|---|---|
分子量 |
278.88 g/mol |
IUPAC 名称 |
dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane;hydrate |
InChI |
InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)7-11(5,6)8-10(3)4;/h;;;1H2/q2*+2;-4; |
InChI 键 |
FSBVERYRVPGNGG-UHFFFAOYSA-N |
规范 SMILES |
O.[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)


![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)
![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)



